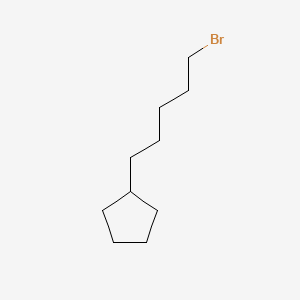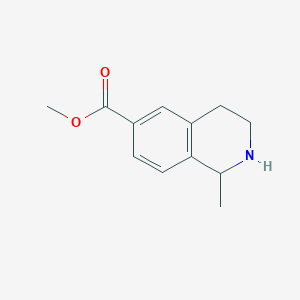
Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and its significant pharmacological potential. This compound has garnered interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Around 100°C
Catalyst: Aqueous hydrochloric acid (HCl)
Solvent: Dimethoxymethane or other suitable solvents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions like reflux or room temperature.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Neuroprotection: It inhibits the formation of free radicals and reduces oxidative stress, protecting neurons from damage.
Monoamine Oxidase Inhibition: It acts as a reversible inhibitor of monoamine oxidase (MAO), increasing the levels of neurotransmitters like dopamine and serotonin in the brain.
Glutamate Antagonism: It antagonizes the glutamatergic system, reducing excitotoxicity and neuronal damage.
Comparison with Similar Compounds
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be compared with other similar compounds like:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and its pharmacological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties but differing in its specific applications and potency.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester:
The uniqueness of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate lies in its specific combination of neuroprotective, MAO-inhibiting, and glutamate-antagonizing properties, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3 |
InChI Key |
QBBRDNNWBVFOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


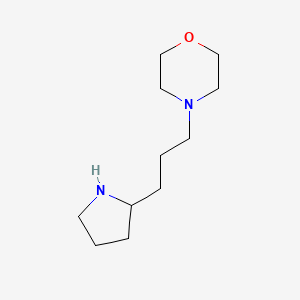
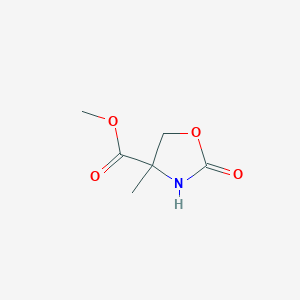
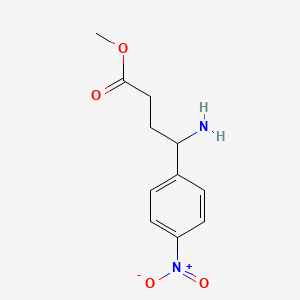

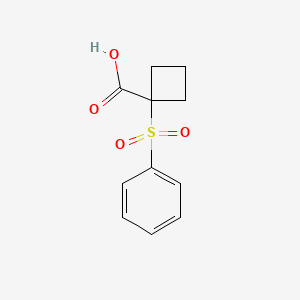
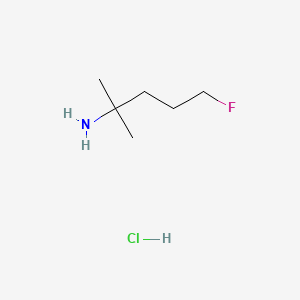

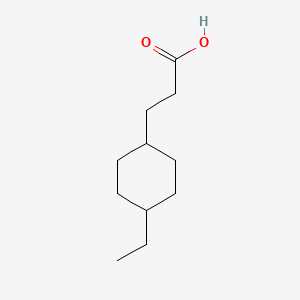
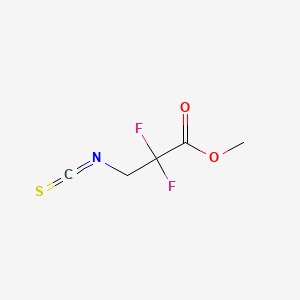
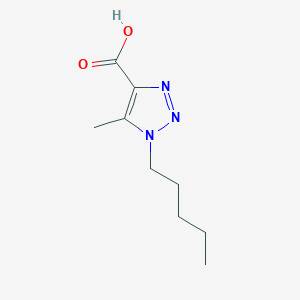

![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
